4-Bromo-2-cyclopropylphenol
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Overview
Description
4-Bromo-2-cyclopropylphenol is a chemical compound with the molecular formula C9H9BrO . It has an average mass of 213.071 Da and a monoisotopic mass of 211.983673 Da .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-cyclopropylphenol consists of a phenol group (a benzene ring with a hydroxyl group) with a bromine atom at the 4-position and a cyclopropyl group at the 2-position .Physical And Chemical Properties Analysis
4-Bromo-2-cyclopropylphenol has a density of 1.6±0.1 g/cm3, a boiling point of 217.1±28.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has a flash point of 85.1±24.0 °C . The compound has one hydrogen bond acceptor and one hydrogen bond donor .Scientific Research Applications
Chemical Synthesis
“4-Bromo-2-cyclopropylphenol” is used in chemical synthesis . It’s a compound with a molecular weight of 213.07 and is stored at -20°C . It’s a solid substance and is shipped with ice packs .
Antimicrobial Potential
This compound has been synthesized and used as a ligand for the synthesis of complexes of Zn(II), Co(II), Cu(II), Ni(II), and Mn(II) . These compounds were evaluated for their antibacterial potential against different strains of bacteria . Interestingly, the copper complex of the mentioned ligand was found to be the most active against both Gram-positive and Gram-negative bacteria .
Computational Studies
Computational studies have been conducted on this compound . The electronic structure of the ligand was analyzed using quantum chemical calculations, and molecular docking was performed to estimate its ability to inhibit protein action .
Safety and Hazards
The safety information for 4-Bromo-2-cyclopropylphenol indicates that it is a warning hazard. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves, eye protection, and face protection .
properties
IUPAC Name |
4-bromo-2-cyclopropylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-7-3-4-9(11)8(5-7)6-1-2-6/h3-6,11H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYYLULNNYJHHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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